Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 19703-94-7
VCID: VC20807959
InChI: InChI=1S/C5H6N2O3/c1-3-6-4(7-10-3)5(8)9-2/h1-2H3
SMILES: CC1=NC(=NO1)C(=O)OC
Molecular Formula: C5H6N2O3
Molecular Weight: 142.11 g/mol

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

CAS No.: 19703-94-7

Cat. No.: VC20807959

Molecular Formula: C5H6N2O3

Molecular Weight: 142.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate - 19703-94-7

Specification

CAS No. 19703-94-7
Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
IUPAC Name methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
Standard InChI InChI=1S/C5H6N2O3/c1-3-6-4(7-10-3)5(8)9-2/h1-2H3
Standard InChI Key VTVKCTLIAIEYQX-UHFFFAOYSA-N
SMILES CC1=NC(=NO1)C(=O)OC
Canonical SMILES CC1=NC(=NO1)C(=O)OC

Introduction

Chemical Structure and Properties

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate features a 1,2,4-oxadiazole core with a methyl substituent at position 5 and a methyl carboxylate group at position 3. The compound is characterized by a planar heterocyclic structure which contributes to its stability and ability to engage in various molecular interactions, particularly hydrogen bonding and π-π stacking. These properties make it an excellent candidate for drug design and development.

The 1,2,4-oxadiazole core is known for its aromatic character and exceptional stability under physiological conditions. The presence of three heteroatoms (one oxygen and two nitrogen atoms) in a specific arrangement creates a unique electronic distribution that influences the compound's reactivity and binding capabilities. The methyl group at position 5 provides hydrophobicity, while the methyl carboxylate at position 3 introduces potential for hydrogen bonding and further derivatization, making it versatile for structural modifications.

Physical Properties

The physical properties of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate can be inferred from similar compounds. Based on structural analogues like Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, it likely exists as a crystalline solid at room temperature with a melting point range that could be expected to be lower than its phenyl counterpart (which has a melting point of 113-116°C) .

Structural Comparison

Structurally, Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate bears close resemblance to other 1,2,4-oxadiazole derivatives that have been extensively studied. The table below compares its structure with related compounds:

CompoundCore StructurePosition 3Position 5Molecular Formula
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate1,2,4-oxadiazole-COOCH₃-CH₃C₆H₈N₂O₃
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate1,2,4-oxadiazole-COOCH₃-C₆H₅C₁₀H₈N₂O₃
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate1,2,4-oxadiazole-COOC₂H₅-CH₃C₇H₁₀N₂O₃

Synthesis Methods

The synthesis of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate can be achieved through several synthetic routes, drawing on established methods for similar 1,2,4-oxadiazole derivatives.

Cyclocondensation Approach

One of the most common approaches involves the cyclocondensation of amidoximes with carboxylic acid derivatives. This method typically proceeds through the formation of an O-acyl amidoxime intermediate, followed by cyclodehydration to yield the desired 1,2,4-oxadiazole ring structure. For Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, this would involve the reaction of an appropriate amidoxime with methyl chloroformate or a similar reagent.

Oxidative Cyclization

Another potential synthetic route involves the oxidative cyclization of acylhydrazones. This method typically employs oxidizing agents such as iodine, lead tetraacetate, or manganese dioxide to facilitate the formation of the oxadiazole ring. This approach could be particularly suitable for large-scale synthesis due to its relatively straightforward procedure and the availability of starting materials.

Microwave-Assisted Synthesis

Recent advances in synthetic methodology have demonstrated the effectiveness of microwave-assisted synthesis for the preparation of oxadiazole derivatives. This approach significantly reduces reaction times and often improves yields compared to conventional heating methods. The research by de Oliveira and collaborators on the synthesis of substituted N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines using microwave irradiation provides a valuable precedent for this approach .

Chemical Reactivity and Transformations

The reactivity of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is governed by the electronic properties of the 1,2,4-oxadiazole ring and the functional groups attached to it. Understanding these reactivity patterns is crucial for its application in medicinal chemistry and materials science.

Ester Hydrolysis

The methyl carboxylate group at position 3 can undergo hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This transformation provides a convenient handle for further functionalization, such as amide formation or conversion to other ester derivatives.

Nucleophilic Substitution

Biological Activities

The biological profile of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate can be extrapolated from the known activities of structurally similar 1,2,4-oxadiazole derivatives. These compounds have demonstrated a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.

Anticancer Properties

1,2,4-Oxadiazole derivatives have shown significant anticancer activities against various tumor cell lines. The research by Mironov et al. revealed that certain 1,2,4-oxadiazole derivatives exhibited potent cytotoxic effects against human childhood and adult T acute lymphoblastic leukemia (CEM-13), MT-4, and human adult acute monocytic leukemia (U-937) cancer cell lines, with GI₅₀ values at sub-micromolar concentrations .

Table 1: Anticancer Activities of Selected 1,2,4-Oxadiazole Derivatives

CompoundCancer Cell LineIC₅₀/GI₅₀ Value (μM)Reference
Compound 2OVXF 8992.76
Compound 2PXF 17529.27
Compound 2Renal cancer1.143
Compound 3LXFA 6290.003
Compound 3MAXF 4010.003

Structure-Activity Relationships in Anticancer Activity

Research on 1,2,4-oxadiazole derivatives has provided valuable insights into the structure-activity relationships governing their anticancer properties. The presence of electron-withdrawing groups at specific positions has been associated with enhanced activity against certain cancer cell lines. For instance, Kumar P.S. et al. found that the presence of electron-donating groups greatly improved the anticancer activity of bis-1,2,4-oxadiazole-fused-benzothiazole derivatives, while electron-withdrawing groups led to decreased potency .

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for the rational design of more potent and selective oxadiazole-based compounds. Based on the available literature on 1,2,4-oxadiazole derivatives, several structure-activity trends can be identified.

Impact of Substituents

The nature and position of substituents on the oxadiazole ring significantly influence the biological activity of these compounds. For Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, the methyl group at position 5 contributes to hydrophobicity, while the carboxylate at position 3 introduces potential for hydrogen bonding and further derivatization.

Importance of Ring System

The 1,2,4-oxadiazole core itself plays a crucial role in determining the biological profile of these compounds. Its planar structure and electronic distribution facilitate interactions with various biological targets, including enzymes and receptors.

Comparative Analysis with Structural Analogues

A comparative analysis of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate with its structural analogues can provide insights into the impact of specific structural modifications. The substitution of the methyl group at position 5 with a phenyl group, as in Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, would likely alter the compound's lipophilicity, steric properties, and potentially its biological activity .

Research Applications and Future Directions

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate and related compounds represent valuable tools in medicinal chemistry and drug discovery. Their diverse biological activities and amenability to structural modifications make them promising scaffolds for the development of novel therapeutic agents.

Drug Discovery Applications

The potential anticancer properties of 1,2,4-oxadiazole derivatives position Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate as a promising lead compound for the development of novel anticancer agents. Its relatively simple structure allows for systematic exploration of structure-activity relationships, potentially leading to more potent and selective compounds.

Enzyme Inhibition Studies

Several 1,2,4-oxadiazole derivatives have demonstrated inhibitory activity against various enzymes. Moniot S., Forgione M. et al. reported the development of novel substituted 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives as selective inhibitors of HDSirt2, a NAD-dependent deacetylase . Similar studies with Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate could reveal potential enzyme targets for this compound.

Future Research Directions

Future research on Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate should focus on:

  • Comprehensive evaluation of its biological activities, particularly its potential anticancer, antimicrobial, and enzyme inhibitory properties.

  • Systematic structure-activity relationship studies to identify optimal substitution patterns for enhanced potency and selectivity.

  • Investigation of its pharmacokinetic properties and toxicity profile to assess its potential as a drug candidate.

  • Exploration of novel synthetic methodologies for more efficient and environmentally friendly preparation of the compound and its derivatives.

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